

# Spectroscopic Profile of Quinazoline-7-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: Quinazoline-7-carbonitrile

Cat. No.: B15333212

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **Quinazoline-7-carbonitrile** (CAS No: 1231761-04-8, Molecular Formula:  $C_9H_5N_3$ ). Due to the limited availability of direct experimental spectra for this specific compound, the data presented herein is a predictive analysis based on the known spectroscopic characteristics of quinazoline derivatives and aromatic nitriles. This guide is intended to support research, drug discovery, and quality control efforts by providing a foundational understanding of the compound's spectral properties.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Quinazoline-7-carbonitrile**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

### Table 1: Predicted $^1H$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.3 - 9.5	s	-	H-2
~9.1 - 9.3	s	-	H-4
~8.5 - 8.7	d	~1.5 - 2.0	H-8
~8.2 - 8.4	dd	~8.5 - 9.0, ~1.5 - 2.0	H-6
~7.9 - 8.1	d	~8.5 - 9.0	H-5

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160 - 162	C-2
~155 - 157	C-4
~150 - 152	C-8a
~135 - 137	C-6
~130 - 132	C-8
~128 - 130	C-5
~125 - 127	C-4a
~118 - 120	C-7
~115 - 117	-C≡N

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2230 - 2220	Strong	-C≡N stretch (nitrile)
~1620 - 1580	Strong	C=N and C=C stretch (ring)
~1570 - 1550	Medium	C=C stretch (ring)
~1500 - 1470	Medium	C=C stretch (ring)
~900 - 650	Strong	C-H out-of-plane bend

Sample Preparation: KBr pellet or thin film

#### Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
155.053	High	[M] <sup>+</sup> (Molecular Ion)
128.045	Medium	[M - HCN] <sup>+</sup>
102.046	Medium	[C <sub>7</sub> H <sub>4</sub> N] <sup>+</sup>
76.039	Low	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for quinazoline derivatives, which can be adapted for **Quinazoline-7-carbonitrile**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent should be based on the solubility of the compound.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence (e.g., zg30).
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
  - The number of scans can range from 16 to 64, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
  - A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and record the sample spectrum.
- Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

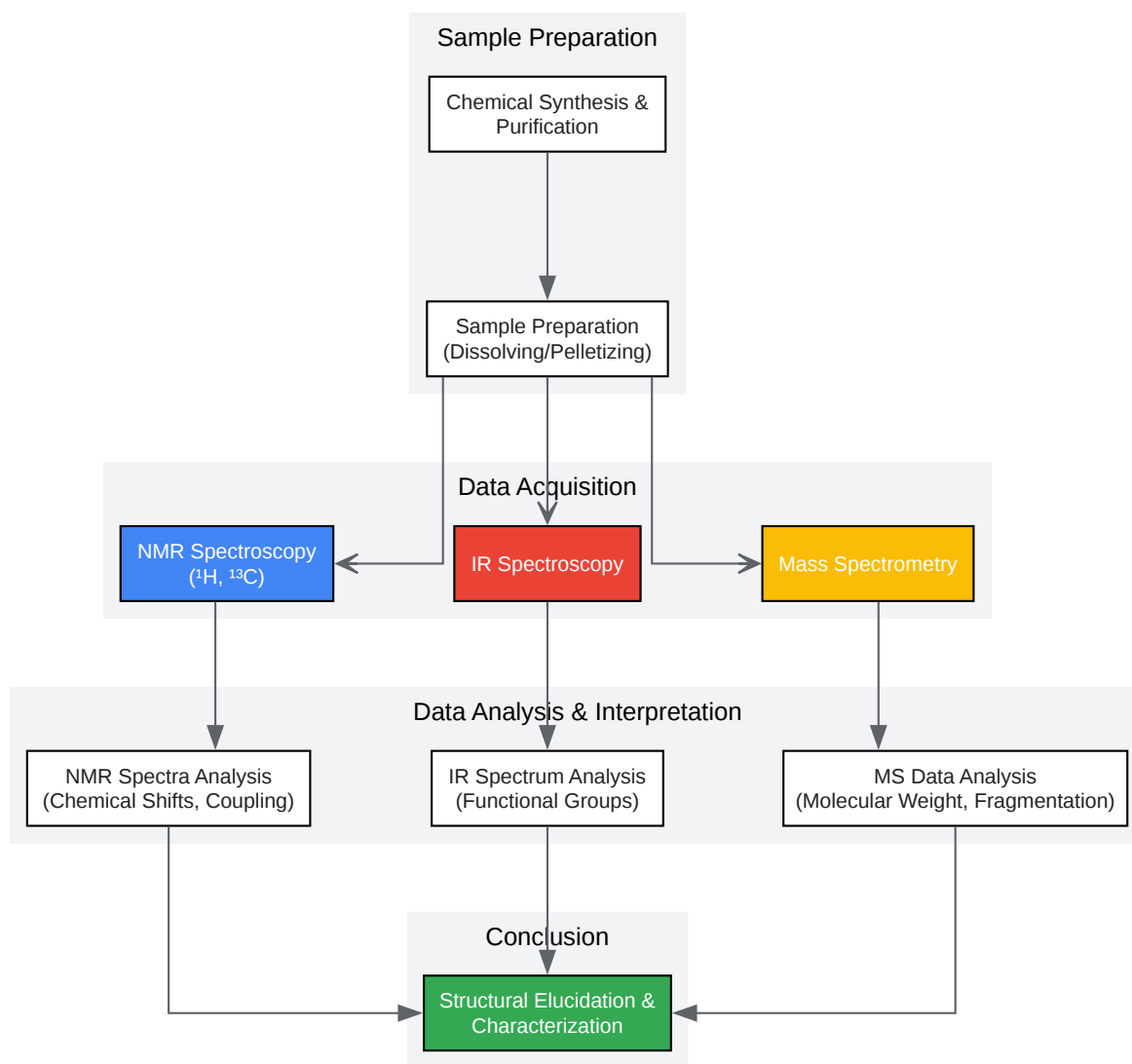
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used. For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition (EI Mode):
  - Set the ionization energy to 70 eV.
  - Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Quinazoline-7-carbonitrile**.

## General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation using NMR, IR, and Mass Spectrometry.

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